

Key Mechanisms & Optimization Targets for EA Derivatives

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Compound Focus: Ethacrynic Acid

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Recent research has revealed new molecular targets for EA, moving beyond its traditional role as a diuretic. The table below summarizes the primary targets and optimization strategies for developing EA derivatives.

Target/Pathway	Biological Role	Optimization Rationale	Key Findings/Challenges
TEAD Transcription Factors [1] [2]	Key effectors of the Hippo signaling pathway; regulate cell proliferation and survival [1].	Inhibit TEAD auto-palmitoylation to disrupt YAP/TAZ-mediated oncogenic activity [1] [2].	EA binds the TEAD palmitoylation pocket. Derivative EA-C15 shows sub-micromolar activity [1].
Glutathione S-Transferase P1-1 (GSTP1-1) [3]	Enzyme overexpressed in tumors; confers resistance to chemotherapy [3].	Covalently inhibit GSTP1-1 via Michael addition of its α,β -unsaturated carbonyl group [3].	A primary target in early research. New derivatives aim to enhance potency and selectivity [3].
Caspase-3 [3]	A key protease that executes apoptosis (programmed cell death) [3].	Design derivatives that can induce apoptosis in cancer cells [3].	Molecular docking shows some EA derivatives have significant binding modes with caspase-3 [3].

Target/Pathway	Biological Role	Optimization Rationale	Key Findings/Challenges
General Cysteinome [4]	The complete set of cysteine residues in the proteome.	EA's α,β -unsaturated carbonyl is a reactive warhead that can engage multiple cysteines [4].	Chemoproteomic studies show EA is a promiscuous cysteine-reactive drug ; a challenge for selectivity [4].

Frequently Asked Questions & Troubleshooting

Here are some common experimental scenarios and evidence-based guidance.

FAQ 1: What are the primary strategic directions for optimizing EA's structure? Two main strategies are currently prominent:

- **Strategy A: Targeting the Hippo Pathway.** Focus on modifying EA to create more potent and selective inhibitors of TEAD palmitoylation. Research indicates that structure-based optimization has successfully yielded covalent TEAD inhibitors with significantly enhanced activity compared to the parent EA molecule [1] [2].
- **Strategy B: Enhancing Apoptosis Induction.** Design derivatives that incorporate specific heterocyclic, urea, or thiourea moieties. These have shown promising anti-proliferative activity in assays against leukemia and colon carcinoma cell lines, with mechanisms potentially involving caspase-3 activation [3].

FAQ 2: How can I address the issue of target promiscuity and improve selectivity? EA's α,β -unsaturated carbonyl makes it a promiscuous cysteine-reactive compound, which can lead to off-target effects [4].

- **Troubleshooting Tip:** Consider modulating the reactivity of the Michael acceptor. This can be done by introducing steric hindrance or electronic effects adjacent to the carbonyl group. The goal is to fine-tune its reactivity to favor binding only with specific cysteine residues in the target protein.
- **Experimental Approach:** Utilize competitive chemoproteomic methods like **Quantitative Thiol Reactivity Profiling (QTRP)** to map the engagement landscape of your new derivatives across the proteome. This provides a direct measurement of target engagement and off-target effects in native biological systems [4].

FAQ 3: What are critical pharmacological properties to monitor besides potency? While improving anti-cancer potency is key, other properties are critical for translational success.

- **Ototoxicity:** EA is known to cause transient, and sometimes permanent, hearing loss, especially when administered intravenously or in combination with other ototoxic drugs [5]. This is a major safety concern that must be evaluated for any derivative intended for systemic use.
- **Diuretic Effect:** As a loop diuretic, EA's original mechanism inhibits the Na-K-2Cl cotransporter in the kidney. This can lead to profound diuresis, electrolyte imbalances, and reduced blood volume [5]. A primary goal of optimization for non-diuretic indications is to **eliminate or significantly reduce this renal activity**.

Experimental Workflow & Pathway Visualization

To aid in the design and analysis of experiments, here is a visual overview of EA's key mechanisms and an optimization workflow.

Figure 1. EA Mechanisms & Derivative Optimization



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Key Technical Protocols & Data Presentation

For quantitative comparison of experimental results, standardizing data presentation is crucial. The table below outlines a framework for reporting key biological activity data.

Derivative ID	In Vitro Anti-proliferative IC ₅₀ (μM)	TEAD Inhibition (e.g., IC ₅₀ or % Inh.)	GSTP1-1 Inhibition (e.g., IC ₅₀)	Key Structural Modification
EA (Parent)	Reported in specific cell lines (e.g., HCT116, HL60) [3]	Confirmed binder [1]	Potent inhibitor [3]	α,β-unsaturated carbonyl
EA-C15	Sub-micromolar in NCI-H226 [1]	Enhanced activity (Covalent) [1]	(Not specified in context)	Structure-based optimization [1]
Compound 2 [3]	0.86 μM (HL60); 28% viability at 1μM (HCT116) [3]	(Not specified in context)	Significant binding mode [3]	Nitrogen heterocycle
Compound 10 [3]	IC ₅₀ not specified; 48% viability at 1μM (HCT116) [3]	(Not specified in context)	(Not specified in context)	Nitrogen heterocycle

Experimental Protocol Highlights:

- **Synthetic Chemistry:** A common and efficient method for creating EA derivatives is via **peptide coupling** between EA's carboxylic acid and various amines (e.g., heterocyclic amines, urea-linked amines) using EDC/HOBt in DMF at room temperature [3].
- **Validating TEAD Engagement:** Key assays to confirm direct binding to the TEAD palmitoylation pocket include **1D NMR waterLOGSY, thermal shift assay (TSA), and isothermal titration calorimetry (ITC)**. Functional downstream validation includes measuring the inhibition of TEAD auto-palmitoylation and the disruption of YAP-TEAD interaction via co-immunoprecipitation [1] [2].
- **Cysteine Profiling:** To comprehensively assess the selectivity and off-target profile of novel derivatives, the **Quantitative Thiol Reactivity Profiling (QTRP)** method is recommended. This chemoproteomic technique maps a compound's interaction with thousands of cysteines in the native proteome [4].

The field of **ethacrynic acid** repurposing is advancing rapidly, with a clear shift towards targeting the Hippo pathway and designing selective covalent inhibitors.

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